3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde
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Overview
Description
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is a heterocyclic compound that features a fluorophenyl group attached to an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzohydrazide with cyanogen bromide, followed by oxidation to form the oxadiazole ring . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde involves its interaction with various molecular targets. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it can inhibit the activity of enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
- 3-(3-Bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde
Uniqueness
3-(3-Fluorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable compound in drug design .
Properties
Molecular Formula |
C9H5FN2O2 |
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Molecular Weight |
192.15 g/mol |
IUPAC Name |
3-(3-fluorophenyl)-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C9H5FN2O2/c10-7-3-1-2-6(4-7)9-11-8(5-13)14-12-9/h1-5H |
InChI Key |
BMSRUUDSPGPAAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C=O |
Origin of Product |
United States |
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